molecular formula C19H27ClN2O6 B558492 Boc-D-Lys(2-Cl-Z)-OH CAS No. 57096-11-4

Boc-D-Lys(2-Cl-Z)-OH

Cat. No. B558492
CAS RN: 57096-11-4
M. Wt: 414,9 g/mole
InChI Key: PJBKUXHWPDGAQA-CYBMUJFWSA-N
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Description

“Boc-D-Lys(2-Cl-Z)-OH” is a standard building block for the introduction of D-lysine amino-acid residues by Boc SPPS . It is also known as N-α-t.-Boc-N-ε-2-chloro-CBZ-D-lysine .


Molecular Structure Analysis

The empirical formula of “Boc-D-Lys(2-Cl-Z)-OH” is C19H27ClN2O6 . Its molecular weight is 414.88 . The SMILES string representation is CC(C)(C)OC(=O)NC@HOCc1ccccc1Cl)C(O)=O .


Chemical Reactions Analysis

“Boc-D-Lys(2-Cl-Z)-OH” is used in Boc SPPS. The 2-Cl-Z group is normally removed with HF, TFMSA, or TMSOTf when the peptide is cleaved from the resin. It may also be removed by hydrogenolysis .


Physical And Chemical Properties Analysis

“Boc-D-Lys(2-Cl-Z)-OH” appears as a white to slight yellow to beige powder . It should be stored at temperatures between +2°C to +8°C .

Scientific Research Applications

  • Boc-D-Lys(2-Cl-Z)-OH has been used in the synthesis of neo-endorphins and dynorphins. These peptides were tested in guinea-pig ileum (GPI) and mouse vas deferens (MVD) assays, demonstrating potential in the design of biologically active peptides with increased resistance to degradation by trypsin-like enzymes (Izdebski et al., 2007).

  • In another study, Boc-D-Lys(2-Cl-Z)-OH was used in the synthesis of the cyclo-β-tetrapeptide (β-HPhe-β-HThr-β-HLys-β-HTrp), a prospective somatostatin mimic. The study also highlighted the molecule's potential in mimicking natural peptide hormones and constructing the beta-turn motif with beta-peptides (Gademann et al., 2000).

  • Boc-D-Lys(2-Cl-Z)-OH was incorporated in the synthesis of amphiphilic poly(L-lactide)-b-dendritic poly(L-lysine)s, showcasing its utility in creating novel biodegradable polymers with well-defined structures. These polymers have potential applications in biomedical fields (Yang Li et al., 2006).

  • A study on the synthesis and biological activity of homoarginine-containing opioid peptides highlighted the use of Boc-D-Lys(2-Cl-Z)-OH in creating peptides with potential therapeutic applications, particularly in pain management and opioid research (Izdebski et al., 2007).

Safety And Hazards

“Boc-D-Lys(2-Cl-Z)-OH” may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation, skin irritation, and eye irritation . It should be handled with appropriate safety equipment, including splash goggles, full suit, dust respirator, boots, and gloves .

properties

IUPAC Name

(2R)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUMDPHEFWGCJF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428475
Record name Boc-D-Lys(2-Cl-Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Lys(2-Cl-Z)-OH

CAS RN

54613-99-9, 57096-11-4
Record name L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Boc-D-Lys(2-Cl-Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Tedeschi, S Sforza, A Dossena, R Corradini… - Chirality, 2005 - Wiley Online Library
Two enantiomeric chiral PNAs bearing three adjacent d‐ or l‐lysine‐based residues in the middle of the strand (“chiral box” PNAs, sequence H‐GTAGA Lys T Lys C Lys ACT‐NH 2 ) …
Number of citations: 58 onlinelibrary.wiley.com
M Ciszewska, M Kwasiborska… - Journal of Peptide …, 2009 - Wiley Online Library
Nâ•’(ureidoethyl)amides of cyclic enkephalin analogs Page 1 312 Research Article Received: 2 September 2008 Revised: 5 November 2008 Accepted: 5 December 2008 …
Number of citations: 12 onlinelibrary.wiley.com
RP Sellers, LD Alexander, VA Johnson, CC Lin… - Bioorganic & medicinal …, 2010 - Elsevier
Utilizing the structure–activity relationship we have developed during the synthesis of the first two generations and mechanism of action studies that point to the interaction of these …
Number of citations: 81 www.sciencedirect.com
A Manicardi, R Gambari, L de Cola… - … : Methods and Protocols, 2018 - Springer
Peptide Nucleic Acids (PNAs) are oligonucleotide mimics that can be used to block the biological action of microRNA, thus affecting gene expression post-transcriptionally. PNAs are …
Number of citations: 9 link.springer.com

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